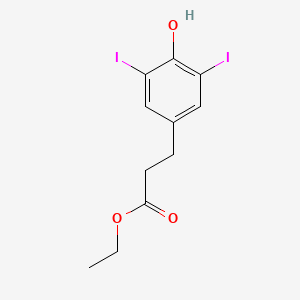

Ethyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate

CAS No.: 189447-39-0

Cat. No.: VC7804038

Molecular Formula: C11H12I2O3

Molecular Weight: 446.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 189447-39-0 |

|---|---|

| Molecular Formula | C11H12I2O3 |

| Molecular Weight | 446.02 g/mol |

| IUPAC Name | ethyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate |

| Standard InChI | InChI=1S/C11H12I2O3/c1-2-16-10(14)4-3-7-5-8(12)11(15)9(13)6-7/h5-6,15H,2-4H2,1H3 |

| Standard InChI Key | HUQJJXQWPXUSAT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCC1=CC(=C(C(=C1)I)O)I |

| Canonical SMILES | CCOC(=O)CCC1=CC(=C(C(=C1)I)O)I |

Introduction

Ethyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate is a chemical compound with significant interest in organic chemistry and pharmaceutical research. It is characterized by its molecular formula C11H12I2O3 and a molecular weight of approximately 446.02 g/mol . This compound is an ester derivative of 3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, which is a monocarboxylic acid and a member of the benzene family .

Synthesis and Applications

Ethyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate can be synthesized through various organic chemistry methods, often involving esterification reactions. Its applications are primarily in the field of pharmaceutical chemistry, where it serves as an intermediate or precursor for synthesizing more complex bioactive compounds.

Synthesis Methods

While specific synthesis methods for this compound are not widely detailed in the literature, esterification reactions involving the corresponding carboxylic acid (3-(4-hydroxy-3,5-diiodophenyl)propanoic acid) and ethanol are likely routes of preparation.

Related Compounds and Research Findings

Several compounds share structural similarities with ethyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate, including other iodinated phenyl derivatives. These compounds often exhibit biological activities relevant to neurological disorders or thyroid hormone regulation.

Comparison of Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume